molecular formula C23H21N3O2 B300105 2-(2-Methyl-4-oxo-3-phenyl-1,2,3,4-tetrahydro-2-quinazolinyl)-N-phenylacetamide

2-(2-Methyl-4-oxo-3-phenyl-1,2,3,4-tetrahydro-2-quinazolinyl)-N-phenylacetamide

Número de catálogo B300105
Peso molecular: 371.4 g/mol
Clave InChI: RZKQGOHULYTXOO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-(2-Methyl-4-oxo-3-phenyl-1,2,3,4-tetrahydro-2-quinazolinyl)-N-phenylacetamide, also known as MPTQ, is a chemical compound that has garnered significant attention in the field of medicinal chemistry due to its potential as a therapeutic agent for various diseases. MPTQ belongs to the class of quinazoline derivatives and has shown promising results in preclinical studies as an anticancer, anti-inflammatory, and antipsychotic agent.

Mecanismo De Acción

The exact mechanism of action of 2-(2-Methyl-4-oxo-3-phenyl-1,2,3,4-tetrahydro-2-quinazolinyl)-N-phenylacetamide is not fully understood, but it is believed to act through various pathways depending on the disease being treated. In cancer research, 2-(2-Methyl-4-oxo-3-phenyl-1,2,3,4-tetrahydro-2-quinazolinyl)-N-phenylacetamide has been shown to induce apoptosis by activating the caspase pathway and inhibiting the anti-apoptotic protein Bcl-2. Moreover, 2-(2-Methyl-4-oxo-3-phenyl-1,2,3,4-tetrahydro-2-quinazolinyl)-N-phenylacetamide has been shown to inhibit angiogenesis by inhibiting the expression of VEGF and its receptor. In anti-inflammatory research, 2-(2-Methyl-4-oxo-3-phenyl-1,2,3,4-tetrahydro-2-quinazolinyl)-N-phenylacetamide has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 by inhibiting the NF-κB pathway. Additionally, in antipsychotic research, 2-(2-Methyl-4-oxo-3-phenyl-1,2,3,4-tetrahydro-2-quinazolinyl)-N-phenylacetamide has been shown to modulate the dopaminergic and serotonergic systems in the brain by acting as a partial agonist of dopamine D2 and serotonin 5-HT1A receptors.
Biochemical and Physiological Effects:
2-(2-Methyl-4-oxo-3-phenyl-1,2,3,4-tetrahydro-2-quinazolinyl)-N-phenylacetamide has been shown to have various biochemical and physiological effects depending on the disease being treated. In cancer research, 2-(2-Methyl-4-oxo-3-phenyl-1,2,3,4-tetrahydro-2-quinazolinyl)-N-phenylacetamide has been shown to inhibit the growth of cancer cells by inducing apoptosis, cell cycle arrest, and inhibiting angiogenesis. Moreover, 2-(2-Methyl-4-oxo-3-phenyl-1,2,3,4-tetrahydro-2-quinazolinyl)-N-phenylacetamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. In antipsychotic research, 2-(2-Methyl-4-oxo-3-phenyl-1,2,3,4-tetrahydro-2-quinazolinyl)-N-phenylacetamide has been shown to modulate the dopaminergic and serotonergic systems in the brain by acting as a partial agonist of dopamine D2 and serotonin 5-HT1A receptors.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the advantages of using 2-(2-Methyl-4-oxo-3-phenyl-1,2,3,4-tetrahydro-2-quinazolinyl)-N-phenylacetamide in lab experiments is its broad spectrum of activity against various diseases. Moreover, 2-(2-Methyl-4-oxo-3-phenyl-1,2,3,4-tetrahydro-2-quinazolinyl)-N-phenylacetamide has shown promising results in preclinical studies, which makes it a potential candidate for further development as a therapeutic agent. However, one of the limitations of using 2-(2-Methyl-4-oxo-3-phenyl-1,2,3,4-tetrahydro-2-quinazolinyl)-N-phenylacetamide in lab experiments is its low solubility in water, which makes it difficult to administer in vivo. Moreover, the exact mechanism of action of 2-(2-Methyl-4-oxo-3-phenyl-1,2,3,4-tetrahydro-2-quinazolinyl)-N-phenylacetamide is not fully understood, which makes it difficult to optimize its therapeutic potential.

Direcciones Futuras

There are several future directions for the research and development of 2-(2-Methyl-4-oxo-3-phenyl-1,2,3,4-tetrahydro-2-quinazolinyl)-N-phenylacetamide. One of the future directions is to optimize the synthesis method to improve the yield and purity of the product. Moreover, further studies are needed to elucidate the exact mechanism of action of 2-(2-Methyl-4-oxo-3-phenyl-1,2,3,4-tetrahydro-2-quinazolinyl)-N-phenylacetamide in different diseases. Additionally, more studies are needed to evaluate the pharmacokinetics and toxicity of 2-(2-Methyl-4-oxo-3-phenyl-1,2,3,4-tetrahydro-2-quinazolinyl)-N-phenylacetamide in vivo. Furthermore, 2-(2-Methyl-4-oxo-3-phenyl-1,2,3,4-tetrahydro-2-quinazolinyl)-N-phenylacetamide can be modified to improve its solubility and bioavailability, which can enhance its therapeutic potential. Finally, more studies are needed to evaluate the efficacy of 2-(2-Methyl-4-oxo-3-phenyl-1,2,3,4-tetrahydro-2-quinazolinyl)-N-phenylacetamide in clinical trials.

Métodos De Síntesis

The synthesis of 2-(2-Methyl-4-oxo-3-phenyl-1,2,3,4-tetrahydro-2-quinazolinyl)-N-phenylacetamide involves the reaction of 2-methyl-4-oxo-3-phenyl-1,2,3,4-tetrahydroquinazoline with N-phenylacetyl chloride in the presence of a base such as triethylamine or pyridine. The reaction takes place in an organic solvent such as dichloromethane or chloroform, and the product is obtained after purification by column chromatography or recrystallization.

Aplicaciones Científicas De Investigación

2-(2-Methyl-4-oxo-3-phenyl-1,2,3,4-tetrahydro-2-quinazolinyl)-N-phenylacetamide has been extensively studied for its potential as a therapeutic agent in various diseases. In cancer research, 2-(2-Methyl-4-oxo-3-phenyl-1,2,3,4-tetrahydro-2-quinazolinyl)-N-phenylacetamide has shown promising results as an anticancer agent by inhibiting the growth of cancer cells through various mechanisms such as induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis. In addition, 2-(2-Methyl-4-oxo-3-phenyl-1,2,3,4-tetrahydro-2-quinazolinyl)-N-phenylacetamide has also shown anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Moreover, 2-(2-Methyl-4-oxo-3-phenyl-1,2,3,4-tetrahydro-2-quinazolinyl)-N-phenylacetamide has been studied for its potential as an antipsychotic agent by modulating the dopaminergic and serotonergic systems in the brain.

Propiedades

Nombre del producto

2-(2-Methyl-4-oxo-3-phenyl-1,2,3,4-tetrahydro-2-quinazolinyl)-N-phenylacetamide

Fórmula molecular

C23H21N3O2

Peso molecular

371.4 g/mol

Nombre IUPAC

2-(2-methyl-4-oxo-3-phenyl-1H-quinazolin-2-yl)-N-phenylacetamide

InChI

InChI=1S/C23H21N3O2/c1-23(16-21(27)24-17-10-4-2-5-11-17)25-20-15-9-8-14-19(20)22(28)26(23)18-12-6-3-7-13-18/h2-15,25H,16H2,1H3,(H,24,27)

Clave InChI

RZKQGOHULYTXOO-UHFFFAOYSA-N

SMILES

CC1(NC2=CC=CC=C2C(=O)N1C3=CC=CC=C3)CC(=O)NC4=CC=CC=C4

SMILES canónico

CC1(NC2=CC=CC=C2C(=O)N1C3=CC=CC=C3)CC(=O)NC4=CC=CC=C4

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.